4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione

Catalog No.
S957232
CAS No.
1211565-08-0
M.F
C22H28F3N3O2
M. Wt
423.48
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(tr...

CAS Number

1211565-08-0

Product Name

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione

IUPAC Name

3-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]-4-[4-(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione

Molecular Formula

C22H28F3N3O2

Molecular Weight

423.48

InChI

InChI=1S/C22H26F3N3O2/c23-22(24,25)14-8-10-15(11-9-14)26-18-19(21(30)20(18)29)27-16-6-2-3-7-17(16)28-12-4-1-5-13-28/h8-11,16-17,26-27H,1-7,12-13H2/t16-,17-/m1/s1

InChI Key

OGZKYKUCJLBYBG-YYZRRKBYSA-N

SMILES

C1CCN(CC1)C2CCCCC2NC3=C(C(=O)C3=O)NC4=CC=C(C=C4)C(F)(F)F

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione is a complex organic compound characterized by its unique structure that includes a cyclobutene core and multiple functional groups. The compound features a piperidine ring attached to a cyclohexane moiety, which is further substituted with a trifluoromethyl group on an aniline derivative. This structural arrangement contributes to its potential biological activity and applications in medicinal chemistry.

This specific squaramide has been studied for its potential as an organocatalyst in various organic reactions, such as aldol reactions and Michael additions []. The mechanism of action likely involves the activation of substrates through hydrogen bonding interactions between the carbonyl groups of the squaramide and the substrate molecule. The trifluoromethyl group might also play a role in influencing the electronic properties of the active site and enhancing the catalyst's efficiency.

Organic Catalysis:

4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione, also known as Rawal Squaramide, is a valuable organocatalyst used in various asymmetric transformations. Its unique structure, combining a squaramide core with a chiral piperidinylcyclohexyl moiety and a trifluoromethyl aniline group, allows it to activate various substrates and promote highly enantioselective reactions. Studies have demonstrated its effectiveness in:

  • Aldol reactions: Rawal Squaramide efficiently catalyzes aldol reactions between aldehydes and ketones, providing β-hydroxycarbonyl compounds with excellent enantioselectivities.
  • Mannich reactions: This catalyst enables asymmetric Mannich reactions, forming β-amino carbonyl compounds with high enantiomeric purities.
  • Michael additions: Rawal Squaramide promotes enantioselective Michael additions of nucleophiles to α,β-unsaturated carbonyl compounds.

Medicinal Chemistry:

The potential of Rawal Squaramide in medicinal chemistry is being explored due to its ability to interact with various biomolecules. Studies suggest its possible applications in:

  • Inhibitor design: The squaramide core can be modified to target specific enzymes involved in disease processes, potentially leading to the development of new drugs.
  • Ligand design: The chiral framework of Rawal Squaramide allows for the creation of selective ligands for protein targets, aiding in drug discovery efforts.

Material Science:

Recent research suggests potential applications of Rawal Squaramide in material science due to its ability to:

  • Self-assemble: The presence of hydrogen bond donors and acceptors in the molecule allows it to self-assemble into well-defined structures, potentially useful in the development of new functional materials.
  • Organic electronics: The aromatic and electron-withdrawing groups in the molecule could be beneficial in designing organic semiconductors for electronic applications.
Typical of cyclobutene derivatives, including:

  • Electrophilic Aromatic Substitution: The presence of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it susceptible to electrophilic attack.
  • Nucleophilic Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity or improve solubility.
  • Cycloaddition Reactions: The cyclobutene moiety can engage in [2+2] cycloadditions, which may be useful in synthesizing more complex structures.

  • Antitumor Activity: Many cyclobutene derivatives have shown promise in inhibiting tumor growth.
  • Antidepressant Effects: The piperidine and aniline components are linked to neuroactive properties.
  • Enzyme Inhibition: Potential inhibition of specific enzymes involved in cancer pathways or neurotransmitter regulation may be anticipated.

The synthesis of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione typically involves several synthetic steps:

  • Formation of Cyclobutene Derivative: Starting materials such as 1,3-dicarbonyl compounds can be reacted to form the cyclobutene core.
  • Introduction of Amino Groups: Using amine coupling reactions, the piperidine and aniline groups are introduced at specific positions on the cyclobutene framework.
  • Trifluoromethylation: Trifluoromethyl groups can be added via electrophilic fluorination techniques or using trifluoromethylating agents.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting neurological disorders or cancers.
  • Organocatalysis: Similar compounds have been explored as organocatalysts due to their ability to facilitate organic transformations efficiently.
  • Material Science: Its unique chemical properties may allow for applications in creating advanced materials with specific electronic or mechanical characteristics.

Interaction studies involving 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione would typically focus on:

  • Protein Binding Affinity: Investigating how the compound interacts with various biological macromolecules could provide insights into its mechanism of action.
  • Receptor Activity: Assessing its effects on neurotransmitter receptors or other cellular targets could elucidate its pharmacological profile.
  • In Vitro and In Vivo Studies: Conducting experiments to evaluate its efficacy and safety in biological systems.

Several compounds share structural similarities with 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dioneContains amino groups and a cyclobutene coreSimpler structure; lacks trifluoromethyl group
3-Cyclobutene-1,2-dioneBasic cyclobutene structure without additional functionalizationServes as a precursor for more complex derivatives
3-{[(1R,2R)-2-(dimethylamino)cyclohexyl]amino}-4-{[4-(trifluoromethyl)phenyl]amino}-3-cyclobutene-1,2-dioneSimilar core structure with different substituentsVariation in amino group; potential differences in activity

These comparisons highlight the uniqueness of 4-[[(1R,2R)-2-Piperidinocyclohexyl]amino]-3-[4-(trifluoromethyl)anilino]-3-cyclobutene-1,2-dione through its specific combination of functional groups and structural features that may confer distinct biological activities and applications.

XLogP3

4.6

Dates

Modify: 2023-08-15
Abbasov et al. A proteome-wide atlas of lysine-reactive chemistry. Nature Chemistry, DOI: 10.1038/s41557-021-00765-4, published online 9 September 2021

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